(2,3-Difluoro-4-methylphenyl)acetaldehyde
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Overview
Description
(2,3-Difluoro-4-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H8F2O. It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-4-methylphenyl)acetaldehyde typically involves the introduction of the aldehyde group to a pre-existing fluorinated aromatic compound. One common method is the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group onto the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This allows for the efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluoro-4-methylphenyl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: (2,3-Difluoro-4-methylphenyl)acetic acid.
Reduction: (2,3-Difluoro-4-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3-Difluoro-4-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Difluoro-4-methylphenyl)acetaldehyde involves its interaction with various molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
(2,3-Difluoro-4-methylphenyl)ethanol: The reduced form of (2,3-Difluoro-4-methylphenyl)acetaldehyde.
(2,3-Difluoro-4-methylphenyl)acetic acid: The oxidized form of this compound.
(2,3-Difluoro-4-methylphenyl)methanol: A related compound with a hydroxyl group instead of an aldehyde group.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and an aldehyde group on the same aromatic ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
2-(2,3-difluoro-4-methylphenyl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-6-2-3-7(4-5-12)9(11)8(6)10/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQQSICHHUABDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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